N-cyclopropyl-2-methyl-3-nitrobenzamide

Description

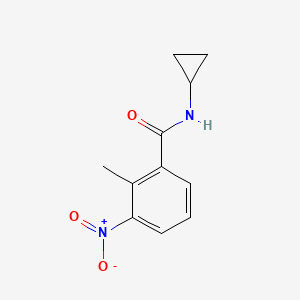

N-Cyclopropyl-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a cyclopropyl substituent on the amide nitrogen, a methyl group at the 2-position, and a nitro group at the 3-position of the benzene ring. Benzamides are typically synthesized via condensation of substituted benzoyl chlorides with amines, as demonstrated in related compounds .

Properties

IUPAC Name |

N-cyclopropyl-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-9(11(14)12-8-5-6-8)3-2-4-10(7)13(15)16/h2-4,8H,5-6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLGATBQQDBKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-methylbenzamide to introduce the nitro group at the 3-position. This is followed by the cyclopropylation of the amide nitrogen using cyclopropylamine under suitable conditions. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of N-cyclopropyl-2-methyl-3-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2-methyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The cyclopropyl group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The substituents on benzamide derivatives significantly influence their physical properties, reactivity, and applications. Below is a comparative analysis with structurally analogous compounds:

Key Observations:

- Cyclopropyl vs.

- Nitro Group Position : The 3-nitro substituent (target compound) vs. 2-nitro () alters electronic distribution, which could influence electrophilic substitution patterns or redox reactivity.

- Functional Group Synergy : The absence of a hydroxyl group (unlike ) limits metal-coordination capacity but may improve stability under acidic conditions.

Spectroscopic and Crystallographic Data

While crystallographic data for the target compound are unavailable, related benzamides exhibit distinct structural features:

- N-Isopropyl-3-methyl-2-nitrobenzamide crystallizes in a monoclinic system, with intramolecular hydrogen bonds stabilizing the nitro and amide groups.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an N,O-bidentate directing group, confirmed by X-ray diffraction, enabling selective C–H bond activation.

The target compound’s nitro and cyclopropyl groups would likely produce unique IR stretches (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹) and NMR shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm).

Limitations

- Data Gaps: No direct experimental data (e.g., melting points, solubility) are available for the target compound, necessitating extrapolation from analogs.

- Steric Challenges : The cyclopropyl group might hinder reactions requiring planar transition states, unlike less bulky substituents in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.